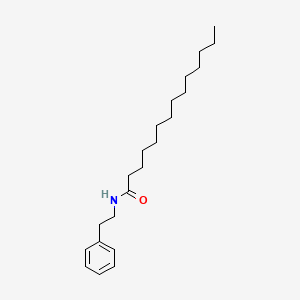

N-(2-Phenylethyl)tetradecanamide

説明

N-(2-Phenylethyl)tetradecanamide (C₂₂H₃₅NO) is a long-chain fatty acid amide derivative characterized by a tetradecanoyl group linked to a 2-phenylethylamine moiety. It was first isolated from the marine sponge Theonella swinhoei collected in the Xisha Islands, China, alongside its (9Z)-unsaturated analog, N-(2-phenylethyl)-(9Z)-tetradecanamide . Structural elucidation was achieved via ESI-MS, ¹³C NMR, and DEPT spectra, confirming a molecular weight of 330.28 [M+H]⁺ and a molecular formula of C₂₂H₃₅NO with six degrees of unsaturation . The compound exhibits solubility in organic solvents like dichloromethane and chloroform, typical of lipophilic amides .

特性

CAS番号 |

858481-62-6 |

|---|---|

分子式 |

C22H37NO |

分子量 |

331.5 g/mol |

IUPAC名 |

N-(2-phenylethyl)tetradecanamide |

InChI |

InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(24)23-20-19-21-16-13-12-14-17-21/h12-14,16-17H,2-11,15,18-20H2,1H3,(H,23,24) |

InChIキー |

ANKKFXJHCGAFIY-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenylethyl)tetradecanamide typically involves the reaction of tetradecanoic acid with 2-phenylethylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of N-(2-Phenylethyl)tetradecanamide may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production.

化学反応の分析

Types of Reactions: N-(2-Phenylethyl)tetradecanamide undergoes various chemical reactions, including:

Oxidation: The hydrocarbon chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products:

Oxidation: Hydroxylated or carboxylated derivatives of N-(2-Phenylethyl)tetradecanamide.

Reduction: N-(2-Phenylethyl)tetradecylamine.

Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.

科学的研究の応用

N-(2-Phenylethyl)tetradecanamide has several applications in scientific research, including:

Chemistry: Used as a model compound to study amide bond formation and reactivity.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.

作用機序

The mechanism of action of N-(2-Phenylethyl)tetradecanamide involves its interaction with specific molecular targets and pathways. The phenylethyl group may interact with receptors or enzymes, modulating their activity. The long hydrocarbon chain can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems. The amide bond provides stability and resistance to hydrolysis, ensuring the compound’s persistence in various environments.

類似化合物との比較

Table 1: Key Structural and Spectral Features of N-(2-Phenylethyl)tetradecanamide and Analogs

Key Observations:

Saturation vs. Unsaturation : The saturated N-(2-Phenylethyl)tetradecanamide and its (9Z)-unsaturated analog differ in acyl chain flexibility and lipophilicity. The unsaturated variant likely exhibits lower melting points and altered membrane permeability due to the cis double bond .

Heterocyclic Substitution : Replacing the phenylethyl group with a thiazole ring (N-(1,3-thiazol-2-yl)tetradecanamide) introduces hydrogen-bonding capacity (PSA = 29.1 Ų), which may influence solubility and bioactivity .

Spectroscopic and Chromatographic Behavior

- Mass Spectrometry: N-(2-Phenylethyl)tetradecanamide shows a prominent molecular ion at m/z 331 (M⁺) and fragments at m/z 240 (loss of C₇H₁₅) and m/z 163 (phenylethylamine moiety) . The methyl-substituted analog (13-Methyl-N-(2-phenylethyl)tetradecanamide) exhibits distinct fragmentation at m/z 254 (C₁₄H₂₈NO⁺) and m/z 225 (C₁₃H₂₅NO⁺) .

- Chromatography : Both saturated and unsaturated analogs elute similarly in reverse-phase HPLC due to comparable lipophilicity, but the unsaturated variant may exhibit slight retention time differences .

Research Findings and Implications

- Natural Occurrence : N-(2-Phenylethyl)tetradecanamide and its analogs are rare in nature, primarily reported in marine sponges, suggesting ecological roles in chemical defense or symbiosis .

- Synthetic Accessibility : Derivatives like 13-methyl and thiazole-substituted variants are accessible via ynamide-mediated synthesis or nucleophilic substitution, enabling structure-activity relationship studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。